
3-beta-Glucosylcellotriose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-beta-Glucosylcellotriose is an organic compound belonging to the class of oligosaccharides. It is composed of glucose units linked together in a specific arrangement. This compound is found in various biological systems and has significant importance in both scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Glucosylcellotriose typically involves the enzymatic hydrolysis of cellulose or other glucan polymers. Enzymes such as cellulases and glucosidases are used to break down the polymer chains into smaller oligosaccharides, including this compound . The reaction conditions often include optimal pH, temperature, and enzyme concentration to achieve efficient hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic hydrolysis processes. The raw materials, such as cellulose from plant biomass, are subjected to enzymatic treatment in bioreactors. The resulting hydrolysates are then purified using techniques like chromatography to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-beta-Glucosylcellotriose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-beta-Glucosylcellotriose has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and behavior of oligosaccharides.
Biology: It is used to investigate the role of oligosaccharides in biological systems, including their interactions with proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 3-beta-Glucosylcellotriose involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-beta-Glucosylcellotriose include other oligosaccharides such as:
Cellobiose: A disaccharide composed of two glucose units.
Cellotriose: A trisaccharide composed of three glucose units.
Cellotetraose: A tetrasaccharide composed of four glucose units.
Uniqueness
This compound is unique due to its specific arrangement of glucose units and its distinct chemical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar oligosaccharides .
Eigenschaften
CAS-Nummer |
58484-04-1 |
|---|---|
Molekularformel |
C24H42O21 |
Molekulargewicht |
666.6 g/mol |
IUPAC-Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)11(31)15(35)22(40-5)45-20-10(30)6(2-26)41-24(17(20)37)44-19-8(4-28)42-23(16(36)13(19)33)43-18-7(3-27)39-21(38)14(34)12(18)32/h5-38H,1-4H2 |
InChI-Schlüssel |
DRMABKCEUIQDFK-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O)O |
melting_point |
221 - 224 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

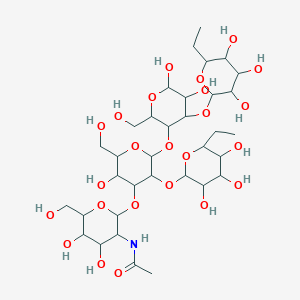

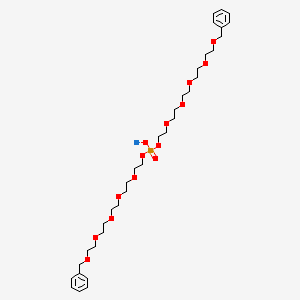
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
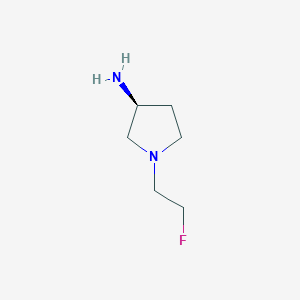
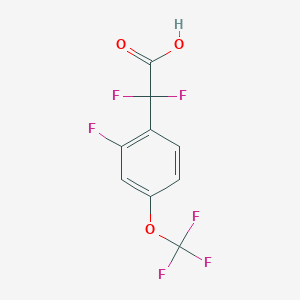
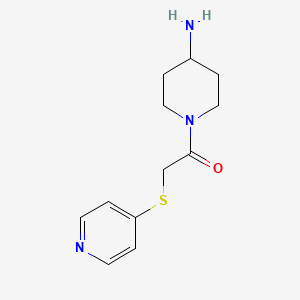
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
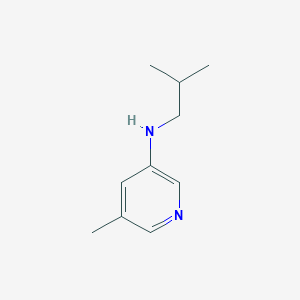
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)
